Dimethoxybis(perfluorotolyl)silane

説明

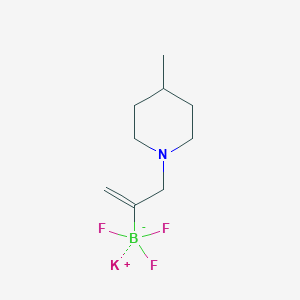

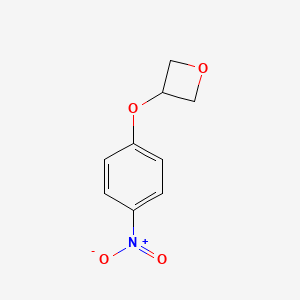

Dimethoxybis(perfluorotolyl)silane is a chemical compound with the molecular formula C16H6F14O2Si. It is similar to Diethoxybis(4-perfluorotolyl)silane, which is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of sila-benzoazoles, which are silicon-containing compounds, has been achieved through hydrosilylation and rearrangement cascade reaction of benzoazoles and commercially available silanes . Another study discussed the hydrolysis kinetics of methoxysilane coupling agents (MSCA), including phenyltrimethoxysilane and vinyltrimethoxysilane . Silanes serve as a radical H-donor or as a hydride donor, depending on the type of the silane .

Molecular Structure Analysis

The molecular structure of Dimethoxybis(perfluorotolyl)silane is complex, with a heavy atom count of 35 . The molecule has a topological polar surface area of 18.5 Ų . The exact mass and monoisotopic mass of the molecule are both 552.0226504 g/mol .

Chemical Reactions Analysis

Silanes, including Dimethoxybis(perfluorotolyl)silane, are often used as an alternative to toxic reducing agents . They have their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethoxybis(perfluorotolyl)silane include a molecular weight of 552.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 16, and a rotatable bond count of 6 .

科学的研究の応用

Mineral and Filler Treatment in Polymers

This compound is used to treat minerals and fillers in polymers to improve their processing, performance, and durability . The treatment enhances adhesion between the mineral and the polymer, improves wet-out and dispersion of the mineral in the polymer, and can even make the filler a reinforcing additive. This is particularly important in plastics and rubber applications, including tires.

Surface Modification for Polymer Composites

Silane coupling agents like Dimethoxybis(perfluorotolyl)silane are crucial for modifying the surface of polymer composites . They improve the interfacial adhesive strength, which is vital for multi-materialization. The modification process is environmentally friendly and enhances mechanical, physical, swelling, and dynamic viscoelastic properties.

Catalysis in Organic Synthesis

The Lewis acidity of silanes can be tuned using perfluorinated aryl groups, making compounds like Dimethoxybis(perfluorotolyl)silane valuable as catalysts in organic synthesis . They can activate hard substrates and facilitate the fragmentation of oligo ethers, which is essential for developing new synthetic pathways.

Proteomics Research

In proteomics, this compound is utilized for its ability to interact with proteins and other biological molecules . It can be used to modify surfaces or as a reagent in the study of protein interactions and functions.

Advanced Battery Science and Technology

The compound’s unique properties are leveraged in the development of advanced battery technologies . It can be used to modify electrode surfaces or as a component in the electrolyte to improve battery performance and longevity.

Environmental Degradation and Processing of Polymers

Dimethoxybis(perfluorotolyl)silane plays a role in the environmental degradation process of polymers . It can be used to create materials that are more resistant to degradation or to study the degradation pathways of various polymers.

Nanoparticle Synthesis and Modification

The compound is used in the synthesis and modification of nanoparticles . It provides a way to introduce functional groups onto the surfaces of particles, which can be used in various applications, including drug delivery and diagnostic tools.

Coatings and Adhesives

Lastly, Dimethoxybis(perfluorotolyl)silane is used in the formulation of coatings and adhesives . It improves adhesion on various substrates and can be used to create coatings with specific properties, such as hydrophobicity or increased durability.

作用機序

将来の方向性

特性

IUPAC Name |

dimethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F14O2Si/c1-31-33(32-2,13-9(21)5(17)3(15(25,26)27)6(18)10(13)22)14-11(23)7(19)4(16(28,29)30)8(20)12(14)24/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCUKVYROOQRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)